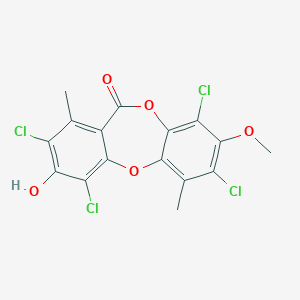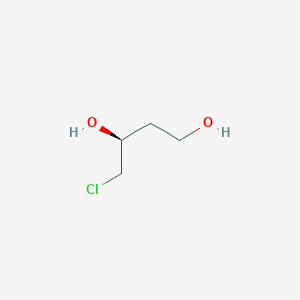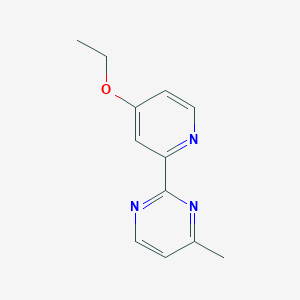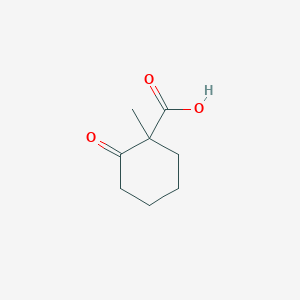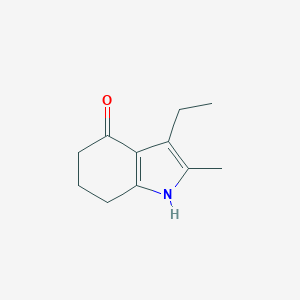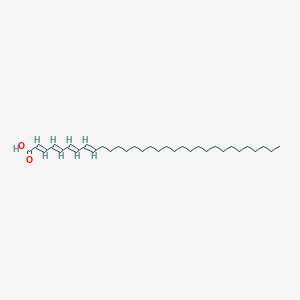
2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one, also known as DHP, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. DHP belongs to the class of compounds known as cathinones, which are structurally similar to amphetamines and have been found to have stimulant properties. In
Wirkmechanismus
The exact mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This means that it increases the levels of these neurotransmitters in the brain, leading to increased arousal and alertness.
Biochemical and Physiological Effects
This compound has been found to have stimulant properties similar to those of amphetamines. It has been shown to increase locomotor activity in mice and to produce a dose-dependent increase in dopamine and norepinephrine levels in the brain. This compound has also been found to increase heart rate and blood pressure in animals.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. This compound is also structurally similar to other cathinones, making it a useful reference compound for studying the effects of this class of compounds. However, this compound has some limitations for use in lab experiments. Its stimulant properties can make it difficult to study in animals, as it can produce hyperactivity and other behavioral effects that may confound the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one. One area of interest is its potential as a treatment for depression and other mood disorders. This compound has been shown to have antidepressant-like effects in animal models, and further research is needed to determine its potential as a therapeutic agent in humans. Another area of interest is the development of new cathinone derivatives based on the structure of this compound. These compounds may have improved pharmacological properties and could be useful in the development of new treatments for a variety of conditions. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the central nervous system. This could lead to the development of new drugs that target the dopamine and norepinephrine systems and may have therapeutic potential for a variety of conditions.
Synthesemethoden
The synthesis of 2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one involves the condensation of 2,2-difluoro-1-phenylethanone with methyl 3-oxopentanoate in the presence of a strong base. The resulting product is then hydrolyzed to yield this compound. The synthesis of this compound is relatively simple and can be performed using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-3-hydroxy-1-phenylpentan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties similar to those of amphetamines and has been used as a reference compound in studies on the effects of cathinones. This compound has also been studied for its potential as a treatment for depression and other mood disorders.
Eigenschaften
CAS-Nummer |
126392-92-5 |
|---|---|
Molekularformel |
C11H12F2O2 |
Molekulargewicht |
214.21 g/mol |
IUPAC-Name |
2,2-difluoro-3-hydroxy-1-phenylpentan-1-one |
InChI |
InChI=1S/C11H12F2O2/c1-2-9(14)11(12,13)10(15)8-6-4-3-5-7-8/h3-7,9,14H,2H2,1H3 |
InChI-Schlüssel |
VZWRLAHQOXBWJI-UHFFFAOYSA-N |
SMILES |
CCC(C(C(=O)C1=CC=CC=C1)(F)F)O |
Kanonische SMILES |
CCC(C(C(=O)C1=CC=CC=C1)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





